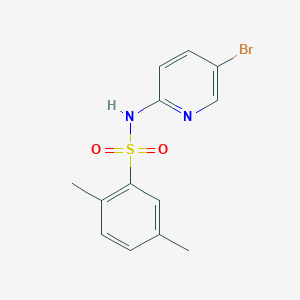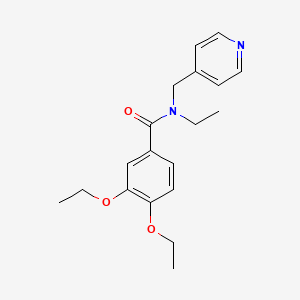![molecular formula C20H17N3 B5485387 3-(4-Dimethylaminophenyl)benzo[f]quinazoline](/img/structure/B5485387.png)
3-(4-Dimethylaminophenyl)benzo[f]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Dimethylaminophenyl)benzo[f]quinazoline is a chemical compound with the molecular formula C20H17N3. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Dimethylaminophenyl)benzo[f]quinazoline typically involves the condensation of 2-aminobenzophenone with 4-dimethylaminobenzaldehyde. The reaction is catalyzed by an acid or base and proceeds through the formation of an imine intermediate, which undergoes cyclization to form the quinazoline ring . Common reagents used in this synthesis include acetic acid, sulfuric acid, and sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Dimethylaminophenyl)benzo[f]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinazoline ring to dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorosulfonic acid for sulfonation reactions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Sulfonated quinazoline derivatives.
Scientific Research Applications
3-(4-Dimethylaminophenyl)benzo[f]quinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-(4-Dimethylaminophenyl)benzo[f]quinazoline involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and division. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
3-(4-Dimethylaminophenyl)benzo[f]quinoline: Similar structure but with a quinoline ring instead of a quinazoline ring.
4-(Dimethylamino)quinazoline: Lacks the benzo[f] fusion but retains the quinazoline core.
2-Phenylquinazoline: Similar quinazoline core but with a phenyl group at the 2-position instead of the 3-position.
Uniqueness
3-(4-Dimethylaminophenyl)benzo[f]quinazoline is unique due to its specific substitution pattern and the presence of both dimethylamino and benzo[f]quinazoline moieties. This unique structure imparts distinct electronic and steric properties, making it valuable for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-benzo[f]quinazolin-3-yl-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3/c1-23(2)16-10-7-15(8-11-16)20-21-13-18-17-6-4-3-5-14(17)9-12-19(18)22-20/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGROYFHCSRCGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC=C3C(=N2)C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346900 |
Source


|
| Record name | 3-(4-Dimethylaminophenyl)benzo[f]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68725-81-5 |
Source


|
| Record name | 3-(4-Dimethylaminophenyl)benzo[f]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-fluorophenyl)-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5485314.png)

![N-cyclohexyl-4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5485330.png)


![N-cyclohexyl-2-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}thio)acetamide](/img/structure/B5485343.png)
![5-ethyl-N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B5485348.png)

![3-[(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}pyrrolidin-3-yl)methyl]benzamide](/img/structure/B5485370.png)
![N-[2-(cyclopentylthio)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5485374.png)
![1-{2-[1-(1-benzofuran-3-ylcarbonyl)piperidin-2-yl]ethyl}-4-methylpiperazine](/img/structure/B5485382.png)
![7-(2-methylphenyl)-4-[(2-methylpyrimidin-5-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5485385.png)
![N-(4-methoxy-2-methylphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5485396.png)
![3-(2-fluorophenyl)-5-[(3-isobutylisoxazol-5-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5485403.png)
